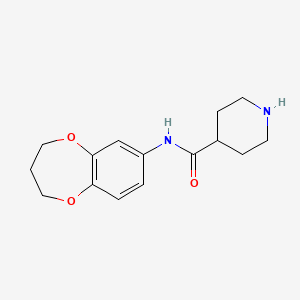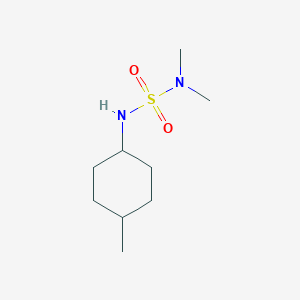
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone, also known as ENM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ENM is a small molecule that belongs to the class of morpholine derivatives and has a molecular weight of 311.40 g/mol.
Mécanisme D'action
The mechanism of action of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone is not fully understood. However, it is known that this compound interacts with various proteins and enzymes in the body, leading to its biological activities. This compound has been shown to interact with COX-2, leading to the inhibition of its activity. This compound has also been shown to interact with the NS5B polymerase of the HCV, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been shown to inhibit the replication of the HCV and the dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has several advantages for lab experiments. It is easy to synthesize, and the yield and purity obtained from the synthesis method are high. This compound has been extensively studied for its potential applications in scientific research, and its biological activities have been well documented. However, this compound has some limitations. It is a synthetic compound, and its safety profile is not fully understood. More research is needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone. One potential application of this compound is in the development of anti-inflammatory drugs. This compound has been shown to inhibit the activity of COX-2, making it a potential candidate for the development of drugs that target this enzyme. Another potential application of this compound is in the development of anti-cancer drugs. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of drugs that target cancer cells. This compound also has potential applications in the development of anti-viral drugs. It has been shown to inhibit the replication of the HCV and the dengue virus, making it a potential candidate for the development of drugs that target these viruses. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone can be synthesized using a simple one-pot reaction method. The synthesis involves the condensation of 2-naphthol and 2-(2-ethyl-4-morpholinyl) acetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the elimination of hydrogen chloride. The yield of this compound obtained from this method is high, and the purity is also excellent.
Applications De Recherche Scientifique
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes this compound a potential candidate for the development of anti-inflammatory drugs.
This compound has also been found to exhibit anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has been tested on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results.
This compound has also been tested for its anti-viral properties. It has been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the viral NS5B polymerase. This compound has also been shown to inhibit the replication of the dengue virus by targeting the viral RNA-dependent RNA polymerase.
Propriétés
IUPAC Name |
(2-ethylmorpholin-4-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-16-12-18(9-10-20-16)17(19)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,16H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEFRZKTEOSTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)




![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)